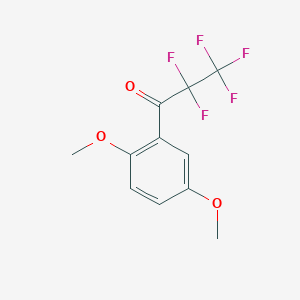

1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one

CAS No.:

Cat. No.: VC13547654

Molecular Formula: C11H9F5O3

Molecular Weight: 284.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F5O3 |

|---|---|

| Molecular Weight | 284.18 g/mol |

| IUPAC Name | 1-(2,5-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one |

| Standard InChI | InChI=1S/C11H9F5O3/c1-18-6-3-4-8(19-2)7(5-6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 |

| Standard InChI Key | SZPVNOHZKGGCSY-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C(=O)C(C(F)(F)F)(F)F |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C(=O)C(C(F)(F)F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2,5-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one combines a fully fluorinated propanone group (-) with a 2,5-dimethoxyphenyl aromatic ring. The fluorine atoms occupy all non-carbonyl positions on the propane backbone, creating a highly electronegative environment that influences reactivity and intermolecular interactions. The dimethoxyphenyl group introduces steric and electronic effects, with methoxy substituents at the 2- and 5-positions directing further chemical modifications.

The compound’s planar aromatic system and tetrahedral fluorinated carbon centers create a stereoelectronic profile distinct from non-fluorinated analogs. Rotational spectroscopy studies of related fluorinated alcohols, such as 2,2,3,3,3-pentafluoro-1-propanol, reveal conformational flexibility dominated by fluorine’s steric and electronic effects . While direct structural data for 1-(2,5-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one remains limited, quantum chemical calculations predict a low-energy conformation where the carbonyl oxygen aligns antiperiplanar to the fluorinated carbons to minimize dipole-dipole repulsions .

Physicochemical Properties

The compound’s physical properties derive from its fluorinated and aromatic components:

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.18 g/mol |

| State at Room Temp. | Crystalline solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely soluble in organic solvents |

| Lipophilicity (LogP) | Estimated >2 (high) |

The high fluorine content increases density and thermal stability compared to non-fluorinated ketones. The dimethoxyphenyl group contributes π-π stacking capabilities, potentially enhancing crystallinity. Spectroscopic data for related compounds suggest strong infrared absorption bands at (C=O stretch) and (C-F stretches) .

Synthesis and Manufacturing

Purification and Analysis

Purification likely involves fractional distillation or recrystallization from ethanol/water mixtures. Analytical characterization employs:

-

GC-MS: Molecular ion peak at with fragmentation patterns revealing loss of methoxy groups (, ) and fluorine substituents.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The carbonyl group acts as an electrophilic center, amenable to nucleophilic attack by Grignard reagents or hydrides. For example:

The electron-withdrawing fluorine atoms reduce carbonyl electrophilicity compared to non-fluorinated ketones, requiring stronger nucleophiles .

The dimethoxyphenyl ring undergoes electrophilic substitution, with methoxy groups directing incoming electrophiles to the 4- and 6-positions. Halogenation or nitration at these positions could yield derivatives with modified electronic properties.

Redox Reactions

The compound resists oxidation due to fluorine’s high electronegativity stabilizing adjacent bonds. Reduction of the ketone to a secondary alcohol is feasible using or :

Such alcohols may serve as intermediates for ether or ester derivatives.

Industrial and Materials Science Applications

Polymer Science

Incorporating the compound into polymers could yield materials with high thermal stability and chemical resistance. Copolymerization with styrene or acrylates via radical initiators might produce fluorinated plastics for aerospace or semiconductor applications.

Liquid Crystals

The planar dimethoxyphenyl group and polar fluorinated tail suggest potential as a mesogen in liquid crystal displays (LCDs). The compound’s dipole moment and steric profile could facilitate alignment under electric fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume